molecular formula C17H21N3O3S2 B5103616 4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

Cat. No. B5103616
M. Wt: 379.5 g/mol
InChI Key: QQNBNGUUJGJSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as ECA and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

ECA works by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in cancer cells. CA IX plays a crucial role in the regulation of the pH of cancer cells, and its inhibition leads to the acidification of the tumor microenvironment, which inhibits the growth of cancer cells. ECA also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix. The inhibition of MMPs leads to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
ECA has been found to exhibit various biochemical and physiological effects. Studies have shown that ECA can inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH in various physiological processes. ECA has also been found to have anti-inflammatory properties, which can be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

ECA has several advantages for lab experiments, including its easy synthesis method and its potential applications in the treatment of cancer and inflammatory diseases. However, ECA has some limitations, including its low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of ECA in scientific research. One of the significant directions is the development of ECA-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of ECA and its potential applications in other physiological processes. The use of ECA in combination with other drugs for the treatment of cancer is also an area of future research.
Conclusion:
In conclusion, 4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. ECA has been found to exhibit various biochemical and physiological effects and has potential applications in the treatment of cancer and inflammatory diseases. The easy synthesis method of ECA and its potential applications make it a promising compound for future research.

Synthesis Methods

The synthesis of ECA involves the reaction between 4-ethoxyaniline and carbon disulfide to form 4-ethoxyphenyl isothiocyanate. This compound is then reacted with 4-aminobenzene sulfonamide to form ECA. The reaction is catalyzed by a suitable base such as potassium carbonate. The yield of ECA can be improved by using a solvent such as dimethylformamide.

Scientific Research Applications

ECA has been used in various scientific research studies due to its potential applications in the field of medicine. One of the significant applications of ECA is in the treatment of cancer. Studies have shown that ECA can inhibit the growth of cancer cells by inducing apoptosis. ECA has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-2-23-15-7-5-14(6-8-15)20-17(24)19-12-11-13-3-9-16(10-4-13)25(18,21)22/h3-10H,2,11-12H2,1H3,(H2,18,21,22)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNBNGUUJGJSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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